molecular formula C8H11Cl2N3O B7725816 (5-amino-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride

(5-amino-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride

Cat. No.: B7725816
M. Wt: 236.10 g/mol
InChI Key: LKZUGRVRZWCTEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-amino-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-amino-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-amino-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological activities and applications .

Scientific Research Applications

(5-amino-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-amino-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the derivative used .

Comparison with Similar Compounds

Properties

IUPAC Name

(6-amino-1H-benzimidazol-2-yl)methanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O.2ClH/c9-5-1-2-6-7(3-5)11-8(4-12)10-6;;/h1-3,12H,4,9H2,(H,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZUGRVRZWCTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)CO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.